molecular formula C13H17N B585741 N-Pentylindole-d11 CAS No. 1346603-11-9

N-Pentylindole-d11

Cat. No.: B585741
CAS No.: 1346603-11-9
M. Wt: 198.353
InChI Key: QWLCOOAYMQWDPR-QMUKGJFHSA-N
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Description

N-Pentylindole-d11 is a deuterated derivative of N-Pentylindole, a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentylindole-d11 typically involves the deuteration of N-Pentylindole. One common method is the base-catalyzed alkylation of indole with 1-bromo-n-pentane, followed by deuteration using deuterium gas or deuterated reagents. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are optimized for higher yields and purity. The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure the desired level of deuteration and chemical purity .

Chemical Reactions Analysis

Types of Reactions

N-Pentylindole-d11 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can yield halogenated or nitrated indole derivatives .

Scientific Research Applications

N-Pentylindole-d11 has a wide range of applications in scientific research:

    Chemistry: Used as a labeled compound in mass spectrometry and NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in the study of metabolic pathways and enzyme kinetics.

    Medicine: Investigated for its potential anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Pentylindole-d11 involves its interaction with various molecular targets and pathways. In biological systems, indole derivatives are known to bind to multiple receptors and enzymes, influencing various biochemical processes. The deuterium labeling in this compound allows for detailed studies of these interactions using advanced spectroscopic techniques .

Comparison with Similar Compounds

N-Pentylindole-d11 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which enhances its utility in spectroscopic studies and provides insights into reaction mechanisms and molecular interactions that are not easily accessible with non-deuterated compounds.

Properties

CAS No.

1346603-11-9

Molecular Formula

C13H17N

Molecular Weight

198.353

IUPAC Name

1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole

InChI

InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3/i1D3,2D2,3D2,6D2,10D2

InChI Key

QWLCOOAYMQWDPR-QMUKGJFHSA-N

SMILES

CCCCCN1C=CC2=CC=CC=C21

Synonyms

1-Pentylindole-d11;  1-Pentyl-1H-indole-d11

Origin of Product

United States

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